molecular formula C17H13FN4O2S B12015994 Methyl 4-(((3-(4-fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate CAS No. 578746-67-5

Methyl 4-(((3-(4-fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate

Cat. No.: B12015994
CAS No.: 578746-67-5
M. Wt: 356.4 g/mol
InChI Key: UTINKGMTKURPKM-VXLYETTFSA-N
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Description

Methyl 4-(((3-(4-fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate is a complex organic compound that belongs to the class of Schiff base esters. This compound is characterized by the presence of a 4-fluorophenyl group, a thioxo-1H-1,2,4-triazolyl moiety, and a benzoate ester group. Schiff bases are known for their versatile applications in various fields due to their unique chemical properties.

Preparation Methods

The synthesis of Methyl 4-(((3-(4-fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate involves a multi-step process. One common method includes the reaction of 4-fluoroaniline with an aldehyde derivative in the presence of ethanol as a solvent. The reaction mixture is refluxed with stirring for several hours, followed by filtration and evaporation of the solvent. The resulting product is then recrystallized from absolute ethanol to obtain the desired compound as a yellow solid .

Chemical Reactions Analysis

Methyl 4-(((3-(4-fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 4-(((3-(4-fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(((3-(4-fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorophenyl and triazolyl groups contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Methyl 4-(((3-(4-fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate can be compared with other Schiff base esters, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

578746-67-5

Molecular Formula

C17H13FN4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

methyl 4-[(E)-[3-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoate

InChI

InChI=1S/C17H13FN4O2S/c1-24-16(23)13-4-2-11(3-5-13)10-19-22-15(20-21-17(22)25)12-6-8-14(18)9-7-12/h2-10H,1H3,(H,21,25)/b19-10+

InChI Key

UTINKGMTKURPKM-VXLYETTFSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F

Origin of Product

United States

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